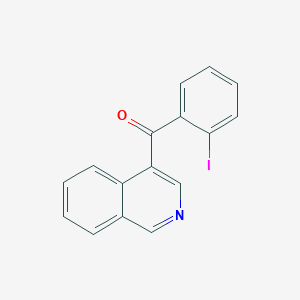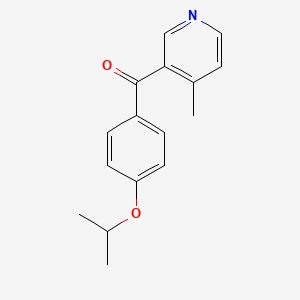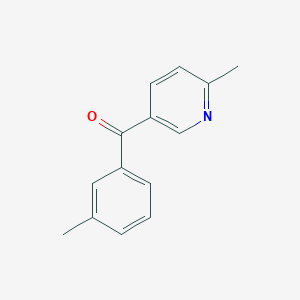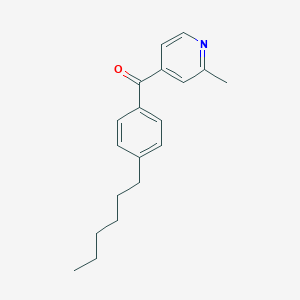
4-(4-Hexylbenzoyl)-2-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Hexylbenzoyl chloride” is an organic compound used as a building block in organic synthesis . It has a linear formula of CH3(CH2)5C6H4COCl .
Synthesis Analysis
“4-Hexylbenzoyl chloride” has been used in the synthesis of 6,6′ -bis (hexylbenzoylamino)-2,2′-bipyridine (LH 2) . It has also been used in the synthesis of 3- O- acyl derivative by reacting with betulinic acid .
Molecular Structure Analysis
The molecular formula of “4-Hexylbenzoyl chloride” is C13H17ClO . The average mass is 224.727 Da and the monoisotopic mass is 224.096786 Da .
Physical And Chemical Properties Analysis
“4-Hexylbenzoyl chloride” is a liquid at room temperature with a density of 1.029 g/mL at 25 °C . It has a refractive index of 1.5256 .
Wissenschaftliche Forschungsanwendungen
Fluorescence Labeling in Quantitative Analysis
4-(4-Hexylbenzoyl)-2-methylpyridine and similar compounds have been explored for their potential in fluorescence labeling. Specifically, certain derivatives have been used as fluorescent labeling reagents for the quantitative analysis of biomolecules such as carnitine. This application leverages the fluorescent properties of these compounds to facilitate the detection and quantification of specific analytes in a sample (Nakaya et al., 1996).
Crystallography and Synthon Polymorphism
In crystallography, synthon polymorphism and pseudopolymorphism within co-crystals have been studied using derivatives of 4-(4-Hexylbenzoyl)-2-methylpyridine. These studies involve exploring different crystal forms and structures, particularly in the context of organic co-crystals. This type of research is crucial for understanding the physical and chemical properties of crystalline materials (Mukherjee & Desiraju, 2011).
Complex Formation and Structural Study
Research has also focused on the formation of complexes using derivatives of 4-(4-Hexylbenzoyl)-2-methylpyridine. These studies include synthesizing new compounds, analyzing their structures, and understanding their interactions with other molecules, such as metals or ions. This type of research has implications in areas like materials science and coordination chemistry (Hayvalı et al., 2003).
Electroluminescent Properties in Platinum(II) Complexes
Another area of application is in the synthesis and characterization of electroluminescent materials. Studies have been conducted on platinum(II) complexes incorporating derivatives of 4-(4-Hexylbenzoyl)-2-methylpyridine to explore their electroluminescent properties. This research is significant for the development of new materials for optoelectronic devices (Ionkin et al., 2005).
Interaction with Biomolecules
Compounds similar to 4-(4-Hexylbenzoyl)-2-methylpyridine have been studied for their interaction with biomolecules like DNA. Such research includes understanding how these compounds bind to DNA and their potential to induce changes in DNA structure, which is important in fields like biochemistry and pharmacology (Tan & Chao, 2007).
Synthesis and Characterization in Organic Chemistry
In organic chemistry, the synthesis and structural characterization of derivatives of 4-(4-Hexylbenzoyl)-2-methylpyridine have been a focus, leading to the development of new organic compounds with potential applications in various fields, such as medicinal chemistry and material science (Ruswanto et al., 2018).
Antiviral Activity
Derivatives of 4-(4-Hexylbenzoyl)-2-methylpyridine have been synthesized and tested for their antiviral activity. This research is critical in the development of new antiviral agents and understanding the molecular mechanisms of virus inhibition (Bernardino et al., 2007).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 4-(4-Hexylbenzoyl)-2-methylpyridine is tyrosinase , an enzyme responsible for two steps in melanin synthesis . Melanin provides protection against ultraviolet rays but is also a black pigment that some individuals may find undesirable in their skin or food .
Mode of Action
4-(4-Hexylbenzoyl)-2-methylpyridine, similar to 4-Hexylresorcinol (4HR), acts as a chemical chaperone that can bind to multiple intracellular enzymes and impact their activity . While some enzymes experience an increase in activity with the application of 4HR, most exhibit a decrease . Notably, tyrosinase is one such enzyme that is strongly inhibited by 4HR .
Biochemical Pathways
The compound affects the melanin synthesis pathway by inhibiting the activity of tyrosinase . This inhibition can lead to a decrease in melanin production, which can have effects on skin pigmentation and food preservation .
Pharmacokinetics
Similar compounds like 4hr are used in topical applications for minor skin infections and in oral solutions or throat lozenges for pain relief . This suggests that the compound may have good bioavailability when applied topically or orally.
Result of Action
The inhibition of tyrosinase by 4-(4-Hexylbenzoyl)-2-methylpyridine can lead to a decrease in melanin production . This can result in anti-pigmentation effects, which are desirable in certain cosmetic applications . Additionally, the compound’s ability to inhibit microbial proliferation makes it a commonly used antiseptic .
Action Environment
The action, efficacy, and stability of 4-(4-Hexylbenzoyl)-2-methylpyridine can be influenced by various environmental factors. For instance, the compound’s effectiveness as an antiseptic may be affected by the presence of other microbial species . Additionally, its stability and efficacy may be influenced by factors such as temperature, pH, and the presence of other chemicals .
Eigenschaften
IUPAC Name |
(4-hexylphenyl)-(2-methylpyridin-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-3-4-5-6-7-16-8-10-17(11-9-16)19(21)18-12-13-20-15(2)14-18/h8-14H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOAEQBMUDEAQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)C2=CC(=NC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

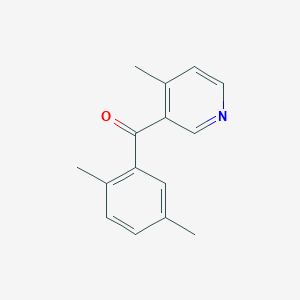

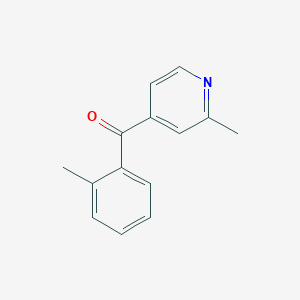

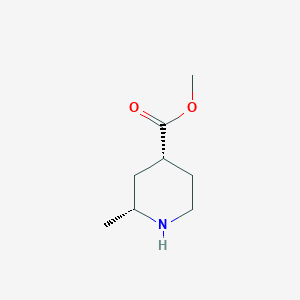
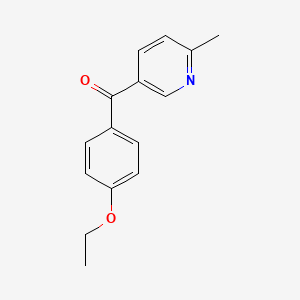
![1-Benzyl-1,2-dimethyl-1H-benzo[e]indole](/img/structure/B1392207.png)
![[4-[1-(4-Methylphenyl)-1H-pyrazol-4-yl]-3,6-dihydro-pyridin-1(2H)-yl]acetic acid hydrochloride](/img/structure/B1392209.png)
